molecular formula C23H21FN2O5S B11659636 Ethyl 2-(4-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-(4-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B11659636
M. Wt: 456.5 g/mol
InChI Key: XPWYHBZIMLHODH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including a fluorobenzamido group, a methoxyphenylcarbamoyl group, and an ethyl ester group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of Ethyl 2-(4-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene core: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorobenzamido group: This step involves the reaction of the thiophene derivative with 4-fluorobenzoyl chloride in the presence of a base to form the fluorobenzamido group.

    Introduction of the methoxyphenylcarbamoyl group: This step involves the reaction of the intermediate compound with 2-methoxyphenyl isocyanate to form the methoxyphenylcarbamoyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Ethyl 2-(4-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, where functional groups on the thiophene ring can be replaced with other substituents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(4-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is of interest in the development of new pharmaceuticals due to its potential biological activities. It may be investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic, optical, or mechanical properties.

    Chemical Biology: The compound can be used as a tool to study biological processes and pathways, particularly those involving thiophene derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Ethyl 2-(4-fluorobenzamido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(2-fluorobenzamido)benzoate: This compound shares the fluorobenzamido group but differs in the core structure, which is a benzoate rather than a thiophene.

    Methyl 4-[(2-fluorobenzoyl)amino]benzoate: This compound also shares the fluorobenzoyl group but has a different ester group (methyl instead of ethyl) and a benzoate core.

    Ethyl 4-(3-fluorobenzamido)benzoate: This compound has a similar structure but with a different position of the fluorine atom on the benzamido group.

The uniqueness of this compound lies in its combination of functional groups and the thiophene core, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H21FN2O5S

Molecular Weight

456.5 g/mol

IUPAC Name

ethyl 2-[(4-fluorobenzoyl)amino]-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H21FN2O5S/c1-4-31-23(29)18-13(2)19(21(28)25-16-7-5-6-8-17(16)30-3)32-22(18)26-20(27)14-9-11-15(24)12-10-14/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

XPWYHBZIMLHODH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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